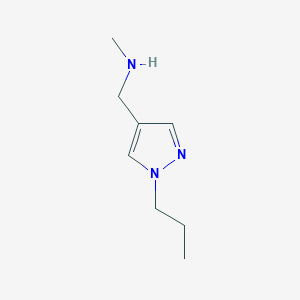

N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-propylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-11-7-8(5-9-2)6-10-11/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVVPDVXBARMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

Technical Whitepaper: N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

Executive Summary & Structural Identity

N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Belonging to the class of 1,4-disubstituted pyrazoles, this secondary amine serves as a critical "linker" or "headgroup" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings.

Its structural distinctiveness lies in the N1-propyl chain (providing lipophilic bulk for hydrophobic pocket occupancy) and the C4-methylaminomethyl tail (offering a basic center for hydrogen bonding or further functionalization).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Technical Note |

| IUPAC Name | N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine | Systematic nomenclature |

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.23 g/mol | Monoisotopic Mass: 153.1266 |

| Precursor CAS | 473249-36-4 | Refers to the aldehyde intermediate [1] |

| Predicted LogP | 0.8 – 1.2 | Moderate lipophilicity |

| pKa (Base) | ~9.5 | Attributed to the secondary amine |

| pKa (Acid) | ~2.5 | Pyrazole nitrogen protonation |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 2 | Pyrazole N2, Amine N |

Structural Hierarchy & Fragmentation Analysis

To understand the reactivity and binding potential of this molecule, we must analyze its constituent fragments. The molecule is constructed from a central aromatic pyrazole core, stabilized by an alkyl chain and functionalized with a reactive amine.

Figure 1: Structural deconstruction of the target molecule highlighting functional pharmacophores.

Synthesis Protocol: Reductive Amination

The most robust industrial route to N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine utilizes 1-propyl-1H-pyrazole-4-carbaldehyde as the starting material. This aldehyde is commercially available (CAS 473249-36-4) or can be synthesized via Vilsmeier-Haack formylation of 1-propylpyrazole.

The conversion to the amine follows a Reductive Amination pathway, preferred for its high yield and suppression of over-alkylation (tertiary amine formation).

Experimental Workflow

Reagents:

-

Starting Material: 1-Propyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Amine Source: Methylamine (2.0 M in THF or MeOH, 1.5 – 2.0 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq, optional to accelerate imine formation)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with 1-propyl-1H-pyrazole-4-carbaldehyde dissolved in DCE.

-

Add Methylamine solution dropwise at 0°C.

-

Optional: Add AcOH to catalyze imine formation.

-

Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaBH₄ as it selectively reduces the imine without reducing the aldehyde if any remains.

-

Stir at RT for 4–12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution may occur).

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) or isolate as the hydrochloride salt by treating with HCl/Dioxane.

-

Figure 2: Reductive amination pathway from the aldehyde precursor to the secondary amine target.[1]

Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.40, 7.25 (s, 2H) | Pyrazole ring protons (C3-H, C5-H). Confirms core integrity. |

| δ 4.05 (t, 2H) | N-CH₂ of the propyl chain. Confirms N1-alkylation. | |

| δ 3.65 (s, 2H) | Ar-CH₂-N. Singlet indicates successful reductive amination. | |

| δ 2.45 (s, 3H) | N-CH₃. Methyl group attached to amine.[2][1][3][4][5][6] | |

| δ 1.85 (m, 2H), 0.90 (t, 3H) | Propyl chain (CH₂-CH₃). | |

| LC-MS (ESI+) | [M+H]⁺ = 154.2 | Protonated molecular ion peak. |

| HPLC Purity | >95% @ 254 nm | UV absorption of the pyrazole ring. |

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a strategic scaffold in Fragment-Based Drug Discovery (FBDD) .

-

Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., JAK, Src, p38 MAP kinase) [2]. The propyl group occupies the hydrophobic specificity pocket, while the amine tail extends towards the solvent front, improving solubility.

-

GPCR Ligands: 1,4-disubstituted pyrazoles are frequent pharmacophores in antagonists for receptors such as CB1 (Cannabinoid) and D3 (Dopamine).

-

Library Synthesis: The secondary amine is a versatile "handle." It can be rapidly derivatized into amides (via acid chlorides), sulfonamides (via sulfonyl chlorides), or ureas, creating diverse libraries for Structure-Activity Relationship (SAR) studies.

References

-

National Center for Biotechnology Information (NCBI). (2010). Probe Reports from the NIH Molecular Libraries Program: Identification of Small-Molecule Inhibitors of Trypanosoma cruzi Infection. (See synthesis of analogs starting from propyl-pyrazole-carbaldehyde). Retrieved from [Link]

-

PubChem. (2025). Compound Summary for (1-Isopropyl-1H-pyrazol-4-yl)methanamine (Analog). Retrieved from [Link]

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 142246-47-7|3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jpsbr.org [jpsbr.org]

Technical Monograph: Operational Safety & Handling of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary & Chemical Architecture

N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block predominantly used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1] As a secondary amine linked to a pyrazole scaffold, it presents a unique physicochemical profile that demands specific handling protocols beyond generic laboratory standards.

This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and analog data to establish a rigorous safety framework for researchers.[1]

Chemical Identity

| Parameter | Detail |

| Systematic Name | N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine |

| Common Identifiers | Pyrazole-methylamine analog; Propyl-pyrazole secondary amine |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | ~153.22 g/mol |

| Predicted pKa | ~9.5 (Secondary amine), ~2.5 (Pyrazole N) |

| Physical State | Viscous oil or low-melting solid (Analog based) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent) |

Structural Classification Logic

The following diagram illustrates the functional group hierarchy that dictates the safety profile of this molecule.

Figure 1: Structural dissection of safety hazards based on functional group analysis.

Hazard Profiling & Toxicology (Predictive)

Since experimental toxicological data for this specific CAS is limited in public repositories, this profile is derived from validated analogs (e.g., 1-methyl-1H-pyrazole-4-methanamine).[1]

GHS Classification (Derived)

Based on the secondary amine functionality and low molecular weight pyrazoles:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The basic nitrogen can saponify fats in the skin barrier.

-

Serious Eye Damage/Irritation (Category 2A/1): Causes serious eye irritation or damage. Amines are notoriously aggressive to corneal tissue.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. Pyrazole derivatives often exhibit moderate oral toxicity.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (alkaline vapors).

Mechanism of Action (Toxicity)[1]

-

pH-Dependent Tissue Damage: Upon contact with mucous membranes, the secondary amine (pKa ~9.5) creates a localized alkaline environment, leading to protein denaturation.

-

Sensitization Potential: While less common than primary amines, secondary amines can act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure [1].

Operational Handling Protocols

Engineering Controls

-

Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s.

-

Inert Atmosphere: The secondary amine is prone to forming carbamates upon reaction with atmospheric CO₂. Handle under Nitrogen or Argon when possible to maintain purity.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Nitrile (Double gloving recommended) | Amines can permeate latex.[1] Double nitrile provides a breakthrough time >480 min. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of alkaline vapor/aerosol bypass. |

| Respiratory | P95/P100 (if outside hood) | Required only if aerosolization is likely (e.g., during rotary evaporation). |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against splashes. |

Protocol: Solubilization & Aliquoting

Objective: Prepare a stock solution while minimizing degradation and exposure.

-

Equilibration: Allow the storage vial to reach room temperature inside a desiccator before opening. This prevents water condensation (hygroscopicity).

-

Weighing: Use an anti-static weighing boat. If the substance is an oil, use a glass pipette and weigh by difference.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or Ethanol.

-

Avoid: Acetone (potential for enamine formation with the secondary amine).

-

-

Storage of Stock: Store solutions at -20°C. DMSO stocks are stable for ~3-6 months.

Emergency Response & Stability

Stability Logic

-

Air Sensitivity: Moderate (CO₂ absorption).

-

Light Sensitivity: Low (Pyrazole ring is generally photostable).

-

Thermal Stability: Stable up to ~100°C; avoid heating above 150°C due to potential decomposition of the propyl chain/amine.

Spill Response Decision Matrix

The following workflow dictates the response to a spill in a research environment.

Figure 2: Decision logic for containment and cleanup of amine spills.

First Aid Measures

-

Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[2][3] Do not pause to remove contact lenses initially; rinse over them if necessary, then remove.[2] The alkalinity can cause rapid corneal opacification [2].

-

Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol (enhances absorption).

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical attention is required.

Synthesis & Impurity Context (For Chemists)

Understanding the origin of the material aids in risk assessment. This compound is typically synthesized via Reductive Amination :

-

Precursors: 1-propyl-1H-pyrazole-4-carbaldehyde + Methylamine.[1]

-

Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

-

Impurity Profile:

-

Residual Boron salts: Generally low toxicity but can interfere with biological assays.

-

Bis-alkylated impurity: Tertiary amine byproduct (less reactive, but alters MW).

-

Precursor Aldehyde: Potential sensitizer.

-

Recommendation: Verify purity via LC-MS prior to biological screening to ensure the observed activity is not due to the aldehyde precursor.[1]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Eye Irritation/Serious Eye Damage. [Link][1]

-

PubChem. (2025). Compound Summary: N-methyl-1-(1H-pyrazol-4-yl)methanamine analogs.[1] National Library of Medicine. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

A Technical Guide to the Pharmacological Potential of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2][3][4][5] This guide focuses on a specific subclass: N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine and its derivatives. We will explore the synthetic rationale, key structure-activity relationships (SAR), and the pharmacological potential of this chemical series. Particular emphasis is placed on their likely interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[6] This document provides field-proven, detailed protocols for in vitro evaluation, including radioligand binding and functional cAMP assays, to enable researchers to effectively probe the therapeutic promise of these compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[5][7] Its presence in drugs like the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the antidepressant fezolamide highlights the scaffold's remarkable therapeutic versatility.[3][4] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][2][7]

The specific substitution pattern of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine suggests a rational design approach targeting the central nervous system (CNS). The pyrazole core acts as a stable, aromatic linker, while the N-methylmethanamine side chain is a common pharmacophore for interacting with monoamine neurotransmitter systems. This guide provides a framework for synthesizing and evaluating the pharmacological potential of this promising, yet underexplored, class of molecules.

Synthesis Strategy and Structure-Activity Relationships (SAR)

The synthesis of 1,4-substituted pyrazoles is well-established, typically involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target scaffold, a plausible route involves the initial formation of a 1-propyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination with methylamine.

Key Causality in Structural Modification:

-

N1-Propyl Group: The propyl group at the N1 position provides a degree of lipophilicity, which can be crucial for crossing the blood-brain barrier. The choice of an n-propyl versus an isopropyl group can subtly alter the steric profile, potentially influencing selectivity for different receptor subtypes.[8]

-

4-Methanamine Linker: This flexible linker allows the pyrazole core and the basic nitrogen to orient themselves optimally within a receptor's binding pocket. The secondary amine (N-methyl) is critical; its basicity (pKa) ensures it is protonated at physiological pH, enabling a potential ionic interaction with an acidic residue (e.g., aspartate) in the target protein—a hallmark of many GPCR ligands.

-

Pyrazole Core Substitutions: The C3 and C5 positions of the pyrazole ring are prime locations for introducing further diversity. Adding aryl or heteroaryl groups at these positions can establish additional hydrophobic or hydrogen-bonding interactions, significantly impacting potency and selectivity. Structure-activity relationship studies on other pyrazole series have shown that substituents at these positions are critical for high-affinity binding to targets like the cannabinoid CB1 receptor.[9][10]

Primary Pharmacological Target Class: G-Protein Coupled Receptors (GPCRs)

Given the structural motifs present in the N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine scaffold, the most probable targets are GPCRs, particularly those for monoamine neurotransmitters like serotonin (5-HT), dopamine (DA), or norepinephrine (NE). These receptors are integral to regulating mood, cognition, and behavior, making them high-value targets for CNS disorders.[11]

Proposed Mechanism of Action (MoA):

Many monoamine GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

-

Gαs-coupled receptors: Agonist binding activates adenylyl cyclase, leading to an increase in cAMP.

-

Gαi-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP.

A primary goal of the experimental workflow is to determine if a novel derivative acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator at a specific GPCR.

Visualizing a Gαi-Coupled GPCR Signaling Pathway

The following diagram illustrates the canonical signaling pathway for a Gαi-coupled receptor, a likely target for pyrazole derivatives exhibiting CNS activity.

Caption: Canonical signaling cascade for a Gαi-coupled GPCR.

Preclinical Evaluation Workflow: A Step-by-Step Guide

To characterize the pharmacological potential of novel N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine derivatives, a tiered screening approach is essential. This workflow ensures that resources are spent efficiently, prioritizing compounds with the most promising characteristics.

Visualizing the In Vitro Screening Cascade

This workflow diagram outlines the logical progression from initial binding assessment to functional characterization.

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target GPCR. This assay measures the ability of a non-radioactive test compound to displace a known radioactive ligand ('radioligand') from the receptor.[12][13]

Causality: This is the foundational assay. Before investigating what a compound does (its function), it is essential to confirm that it physically interacts with the target protein and with what affinity. A high affinity (low Ki value) is often a prerequisite for a potent drug.[14]

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human GPCR of interest (e.g., 5-HT₂A).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂) to rupture the cell walls.[15]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptor.[15]

-

Wash the pellet and resuspend it in an assay buffer to a known protein concentration, determined by a BCA or Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add cell membranes, assay buffer, and a single concentration of radioligand (typically at its Kd concentration).

-

Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, potent, unlabeled ligand (a 'displacer') to saturate the receptors. This measures how much radioligand sticks non-specifically to the filter/membranes.

-

Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of the novel pyrazole derivative (e.g., from 10 pM to 100 µM).

-

-

Incubation & Filtration:

-

Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[15]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition & Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[15]

-

Self-Validation Check: The NSB counts should be less than 20% of the Total Binding counts. High NSB can invalidate the results.

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Protocol 2: cAMP Functional Assay (HTRF)

Objective: To determine if a high-affinity compound acts as an agonist or antagonist at a Gαs- or Gαi-coupled receptor by measuring changes in intracellular cAMP levels.

Causality: Binding does not equal function. This assay provides the crucial next piece of information: does the compound activate the receptor's signaling pathway (agonist), or does it block the pathway's activation by the native ligand (antagonist)? Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this purpose.[16][17]

Methodology (using a competitive immunoassay format):

-

Cell Plating:

-

Seed cells expressing the target receptor into a 384-well assay plate and grow overnight. The cell density must be optimized to ensure the cAMP response falls within the linear range of the standard curve.[17]

-

-

Compound Treatment:

-

Agonist Mode: Add serial dilutions of the novel pyrazole derivative to the cells. Incubate for a set time (e.g., 30 minutes) at 37°C.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the novel pyrazole derivative. Then, add a known agonist at a concentration that elicits a sub-maximal response (EC₈₀).[16] This challenges the antagonist's ability to block the signal.

-

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF detection reagents. These typically consist of an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2).[16][17]

-

The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

-

-

Data Acquisition & Analysis:

-

Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Self-Validation Check: A cAMP standard curve must be run on the same plate to convert the fluorescence ratio into an absolute cAMP concentration.

-

Agonist Mode: Plot cAMP concentration vs. log[compound] to determine the EC₅₀ (potency) and Emax (efficacy relative to a known full agonist).

-

Antagonist Mode: Plot the agonist's response vs. log[compound] to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).

-

Data Interpretation and Future Directions

The combined data from these assays provide a robust initial pharmacological profile.

| Parameter | Assay | Interpretation | Desired Profile for Lead Candidate |

| Ki | Radioligand Binding | Measures binding affinity to the target. | < 100 nM |

| EC₅₀ | cAMP (Agonist Mode) | Measures the potency of an agonist. | < 500 nM |

| Emax | cAMP (Agonist Mode) | Measures the maximal effect of an agonist. | Varies by therapeutic goal (full or partial agonist) |

| IC₅₀ / Kb | cAMP (Antagonist Mode) | Measures the potency of an antagonist. | < 500 nM |

A compound with high affinity (low Ki) and high functional potency (low EC₅₀ or IC₅₀) would be prioritized for further studies. These include selectivity screening against a panel of related receptors to ensure target specificity and early ADME/Tox profiling to assess its drug-like properties. The structure-activity relationships derived from testing a library of derivatives will guide the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.

References

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

-

NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

NIH. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Sharma, H., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. PubMed. [Link]

-

Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Leri, M., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Hinz, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Research Journal of Pharmacy and Technology. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

EPA. (n.d.). N-Methyl-1-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine - Exposure. [Link]

-

Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]

-

PubChem. (n.d.). N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. [Link]

-

PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. multispaninc.com [multispaninc.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Propyl-1H-pyrazol-4-yl Methanamine Analogs as Potential Kinase Inhibitors

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to form a multitude of interactions with biological targets have led to its incorporation into a wide array of approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, acting as anti-inflammatory agents, analgesics, and increasingly, as targeted anticancer therapeutics.[2] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its success in establishing high-affinity interactions within the binding pockets of enzymes.[3]

This guide focuses on a specific and promising class of pyrazole derivatives: 1-propyl-1H-pyrazol-4-yl methanamine analogs . The strategic placement of a propyl group at the N1 position, a methanamine moiety at the C4 position, and the potential for diverse substitutions on the pyrazole ring and the amine, creates a rich chemical space for the development of novel kinase inhibitors. Kinases, a class of enzymes that regulate a vast number of cellular processes, are frequently dysregulated in cancer and other diseases, making them a prime target for therapeutic intervention.[4] This document will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological context of these analogs, with a particular focus on their potential as inhibitors of the Aurora kinase family, key regulators of cell division.

Synthetic Strategies: Building the 1-Propyl-1H-pyrazol-4-yl Methanamine Core

The synthesis of 1-propyl-1H-pyrazol-4-yl methanamine analogs can be approached in a logical, stepwise manner, beginning with the construction of the core pyrazole ring and proceeding through key functionalization steps.

N-Propylation of the Pyrazole Ring: A Critical First Step

The introduction of the propyl group at the N1 position is a crucial first step that significantly influences the pharmacokinetic and pharmacodynamic properties of the final compounds. While various methods for N-alkylation of pyrazoles exist, a common and practical laboratory-scale approach involves the use of a propyl halide in the presence of a base.[5][6]

Experimental Protocol: N-Propylation of Pyrazole

-

Deprotonation: To a solution of pyrazole (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (1.1-1.5 equivalents). Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.[5][6] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Alkylation: To the resulting pyrazole anion suspension, add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 1-propyl-1H-pyrazole.

C4-Formylation: Introducing the Handle for the Methanamine Group

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[7] This reaction introduces a formyl (-CHO) group at the C4 position, which serves as a key intermediate for the subsequent introduction of the methanamine moiety.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propyl-1H-pyrazole

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent). This exothermic reaction forms the electrophilic Vilsmeier reagent.

-

Formylation: To the pre-formed Vilsmeier reagent, add 1-propyl-1H-pyrazole (1.0 equivalent) dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is typically heated (e.g., to 60-80 °C) for several hours.

-

Hydrolysis and Work-up: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base such as sodium hydroxide or sodium bicarbonate. The resulting precipitate, 1-propyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Reductive Amination: The Final Step to the Methanamine Core

Reductive amination is a versatile and efficient method for converting aldehydes and ketones into amines. In this final step, the 1-propyl-1H-pyrazole-4-carbaldehyde is reacted with an amine in the presence of a reducing agent to yield the desired 1-propyl-1H-pyrazol-4-yl methanamine analog. The choice of amine allows for the introduction of diverse substituents at this position.

Experimental Protocol: Reductive Amination of 1-Propyl-1H-pyrazole-4-carbaldehyde

-

Imine Formation: In a suitable solvent such as methanol or dichloromethane, dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents). A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine or iminium ion.

-

Reduction: To this solution, add a suitable reducing agent. Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is a milder and more selective reagent. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final 1-propyl-1H-pyrazol-4-yl methanamine analog is then purified by column chromatography or recrystallization.

As depicted in the diagram, Aurora kinases, particularly Aurora A, are involved in a complex network of cellular signaling. Aurora A can phosphorylate and inactivate the tumor suppressor p53, thereby promoting cell survival. [3]It can also activate the NF-κB signaling pathway, which is involved in inflammation and cell proliferation. [8]By inhibiting Aurora kinases, the 1-propyl-1H-pyrazol-4-yl methanamine analogs can not only directly disrupt mitosis but also potentially restore the tumor-suppressive function of p53 and downregulate pro-survival signaling pathways.

Conclusion and Future Directions

The 1-propyl-1H-pyrazol-4-yl methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. The initial structure-activity relationship data suggests that strategic modifications, particularly at the C3 position of the pyrazole ring and on the methanamine nitrogen, can lead to potent inhibitors of the Aurora kinase family.

Future research in this area should focus on:

-

Expanding the SAR: A more extensive exploration of substituents at all positions of the pyrazole ring and on the methanamine moiety is warranted to further optimize potency and selectivity.

-

Kinase Selectivity Profiling: Comprehensive screening against a broad panel of kinases is essential to determine the selectivity profile of these analogs and to identify potential off-target effects.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo studies in relevant cancer models to assess their efficacy, pharmacokinetics, and tolerability.

-

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases will provide invaluable insights into the binding mode and guide further rational drug design efforts.

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the 1-propyl-1H-pyrazol-4-yl methanamine class of compounds holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

-

Al-Sanea, M. M., & Al-Warhi, T. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 356. [Link]

-

Tang, A., Gao, K., Chu, L., Zhang, R., & Yang, J. (2017). The role of Aurora-A in human cancers and future therapeutics. American Journal of Cancer Research, 7(9), 1933–1953. [Link]

-

Dar, A. A., Zaidi, N., & El-Rifai, W. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? Molecular Cancer Therapeutics, 9(2), 268–278. [Link]

-

Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace. [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). PMC. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

- Aurora Kinase inhibitors. (2007).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Europe PMC. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Aurora Kinase inhibitors - Patent EP-2145877-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine in kinase inhibition

An In-Depth Technical Guide to the Kinase Inhibition Activity of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

Foreword: A Framework for Novel Kinase Inhibitor Characterization

Introduction: The Pyrazole Scaffold and the Quest for Kinase Specificity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them critical targets for therapeutic intervention. The pyrazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and versatile biological activities.[3][4][5] Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and receptor tyrosine kinases like VEGFR.[6][7][8]

The structure of our compound of interest, PYRA-X , features key modifications to the pyrazole core: an N-propyl group and a methylamine substituent. The rationale behind such modifications is often to enhance properties like cell permeability, metabolic stability, or to forge specific interactions within the kinase active site to improve potency and selectivity.[4][9] This guide will detail the essential experimental cascade required to take a novel compound like PYRA-X from a synthetic entity to a characterized biological modulator.

Part 1: Initial Characterization - In Vitro Kinase Inhibition

The foundational step in characterizing a potential kinase inhibitor is to determine its direct effect on the purified enzyme in a cell-free system.[10] This approach removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of enzyme-inhibitor interaction.

Causality in Experimental Design:

The choice of an in vitro assay format depends on throughput needs and available equipment. Radiometric assays using ³²P-labeled ATP are considered a gold standard for sensitivity, but they present safety and disposal challenges.[2] Therefore, fluorescence- and luminescence-based assays, which measure either ATP consumption or ADP production, have become widespread for their scalability and safety.[2] We will describe a generalized fluorescence-based protocol adaptable for high-throughput screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol is designed to measure the direct inhibition of a target kinase by PYRA-X and determine its half-maximal inhibitory concentration (IC₅₀).

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 1X kinase buffer containing appropriate salts (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl), cofactors (e.g., 10 mM MgCl₂), and a reducing agent (e.g., 1 mM DTT).[11][12]

-

ATP Solution: Prepare a stock solution of ATP in dH₂O. The final concentration in the assay should be near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

-

Kinase and Substrate: Dilute the purified recombinant kinase and its specific peptide substrate in kinase buffer to their optimal working concentrations.

-

Compound Dilution: Prepare a serial dilution of PYRA-X in DMSO, followed by a further dilution in kinase buffer to minimize solvent effects.

-

-

Assay Procedure:

-

To the wells of a 384-well assay plate, add 5 µL of the diluted PYRA-X or DMSO (for positive and negative controls).

-

Add 10 µL of the kinase/substrate mixture to all wells.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Terminate the reaction and detect the signal using a suitable ADP-quantification reagent kit (e.g., ADP-Glo™, Transcreener®).[2]

-

-

Data Analysis:

-

Measure the fluorescence or luminescence signal using a compatible plate reader.

-

Normalize the data relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percentage of inhibition against the logarithm of the PYRA-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Exemplary In Vitro Kinase Profiling of PYRA-X

The following table represents a hypothetical outcome of screening PYRA-X against a panel of kinases to establish its initial potency and selectivity profile.

| Kinase Target | Kinase Family | PYRA-X IC₅₀ (nM) |

| JAK1 | Tyrosine Kinase | 25 |

| JAK2 | Tyrosine Kinase | 250 |

| TYK2 | Tyrosine Kinase | 80 |

| EGFR | Tyrosine Kinase | >10,000 |

| Akt1 | Ser/Thr Kinase | >10,000 |

| CDK2 | Ser/Thr Kinase | 7,500 |

This is exemplary data for illustrative purposes.

Workflow Visualization

Part 2: Elucidating Cellular Activity and Target Engagement

Demonstrating enzymatic inhibition is crucial, but it does not guarantee activity in a cellular context.[1] A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a downstream biological response. Cell-based assays are therefore the essential next step.[13]

Causality in Experimental Design:

We employ Western blotting to directly measure the phosphorylation of a kinase's downstream substrate.[14] This provides direct evidence of target engagement and inhibition within the cell. A positive result here validates that the compound is cell-permeable and active against its intended target. This is then correlated with a phenotypic outcome, such as the inhibition of cell proliferation, which is a key desired effect for anti-cancer agents.[15]

Experimental Protocol: Cell-Based Phosphorylation Assay via Western Blot

This protocol assesses the ability of PYRA-X to inhibit a specific signaling pathway in a relevant cell line. Assuming our in vitro data holds, we will test the inhibition of JAK1-mediated STAT3 phosphorylation.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., T-lymphoma cells for JAK1) in appropriate media.[4]

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of PYRA-X (or DMSO vehicle control) for 2 hours.

-

Stimulate the signaling pathway by adding a relevant cytokine (e.g., Interleukin-6) for 30 minutes to activate JAK1.

-

-

Lysate Preparation:

-

Wash cells once with ice-cold PBS.[12]

-

Lyse the cells by adding 100 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.[12][16] Using phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.[12]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over milk for phospho-protein detection to avoid background from the phosphoprotein casein found in milk.[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH.

-

Data Presentation: Exemplary Cellular Assay Results for PYRA-X

| Assay Type | Cell Line | Endpoint | PYRA-X EC₅₀ / GI₅₀ (nM) |

| Phospho-STAT3 Assay | T-Cell Line | p-STAT3 Inhibition | 75 |

| Cell Proliferation | T-Cell Line | Growth Inhibition | 150 |

This is exemplary data for illustrative purposes.

Signaling Pathway Visualization

This diagram illustrates the hypothetical inhibition of the JAK-STAT pathway by PYRA-X .

Conclusion and Future Directions

This guide has established a comprehensive, multi-step framework for the initial biological characterization of a novel pyrazole-based compound, PYRA-X , as a potential kinase inhibitor. The workflow progresses logically from direct enzymatic inhibition in vitro to target engagement and functional outcomes in a cellular environment.

Based on our hypothetical, yet plausible, data, PYRA-X emerges as a potent and selective JAK1 inhibitor that is active in cells, where it blocks downstream STAT3 signaling and inhibits the proliferation of a relevant cancer cell line.

The next authoritative steps in the drug development pipeline would include:

-

Full Kinome Screening: Profiling PYRA-X against a broad panel of several hundred kinases to fully understand its selectivity and identify potential off-targets.[18]

-

ADME/Tox Studies: Investigating its absorption, distribution, metabolism, excretion, and toxicity profiles.

-

In Vivo Efficacy: Evaluating the compound's ability to inhibit tumor growth in animal models.[4]

By following this structured and scientifically rigorous approach, researchers can effectively validate and advance novel chemical entities from the bench toward potential clinical applications.

References

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Measure Kinase Activity. BenchChem.

-

Akıncıoğlu, H., & Küçükgüzel, İ. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

El-Maksoud, A. M. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

-

Pisano, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

-

Kumar, A. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

- BenchChem. (2025). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. BenchChem.

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Kameshita, I., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]

-

ResearchGate. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

-

Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Preprints.org. (2024). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Preprints.org. [Link]

-

Spinnler, K., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

-

Semantic Scholar. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Semantic Scholar. [Link]

-

Gentry, J. (2007). HowTo layout a pathway. Rgraphviz. [Link]

-

Gentry, J., et al. (2005). Laying Out Pathways With Rgraphviz. The R Journal. [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

-

DevelopHerDevelopHim. (2021). Graphviz tutorial. YouTube. [Link]

-

Reddit. (2022). Tips for Pathway Schematic design?. r/bioinformatics. [Link]

-

Mitchell, L. H., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Earley-Cha, J. D. (2016). Graphviz - Making Super Cool Graphs. Jessica Dene Earley-Cha. [Link]

-

Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker.... Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.... Journal of Medicinal Chemistry. [Link]

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

-

Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. National Center for Biotechnology Information. [Link]

-

Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.... PubMed. [Link]

-

Sherk, A., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ChemMedChem. [Link]

-

Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

-

Al-Zoubi, M. S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. protocols.io [protocols.io]

- 12. CST | Cell Signaling Technology [cellsignal.com]

- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. tandfonline.com [tandfonline.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

Chemical Stability of Pyrazole-Based Methanamine Building Blocks

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Stability Paradox

Pyrazole-based methanamines (e.g., C-(1H-pyrazol-4-yl)methanamine) are privileged scaffolds in kinase inhibitor and GPCR ligand design due to their ability to mimic the geometric and electronic features of benzylamines while offering distinct hydrogen-bonding vectors. However, they present a stability paradox : while the pyrazole ring itself is robust and aromatic, the exocyclic aminomethyl group is significantly more reactive than its phenyl analog.

This guide details the mechanistic underpinnings of this instability—primarily oxidative deamination and spontaneous cyclization —and provides field-proven protocols to mitigate these risks during storage and synthesis.

Part 1: The Chemical Context

Electronic Influence of the Pyrazole Ring

The stability of the methanamine side chain is directly governed by the electron density of the pyrazole ring. Unlike benzene, pyrazole is a

-

4-Position (C4): This position is the most electron-rich (analogous to the para position of an aniline). An aminomethyl group at C4 is electronically coupled to the ring, making the benzylic-like methylene protons more susceptible to abstraction (radical or hydride) during oxidation.

-

3/5-Position (C3/C5): These positions are adjacent to the ring nitrogens. While slightly less electron-rich than C4, they introduce the risk of annular tautomerism (if

-unsubstituted) and intramolecular cyclization if electrophiles are present at C4.

The "Benzylic" Reactivity

The methylene group connecting the amine to the pyrazole ring functions as a "hetero-benzylic" center. The bond dissociation energy (BDE) of the C-H bonds at this position is lowered by the resonance stabilization of the resulting radical or cation by the pyrazole ring. This is the primary driver for oxidative degradation [1].

Part 2: Mechanisms of Instability

Understanding how these building blocks degrade is essential for interpreting QC data and planning synthesis.

Oxidative Deamination (The Primary Vector)

Upon exposure to air, the free base of pyrazole methanamine undergoes oxidative deamination. This process is often catalyzed by trace metals or light and proceeds via an imine intermediate.

-

Mechanism: Hydrogen abstraction

Stabilized Radical -

Outcome: Hydrolysis of the imine releases ammonia (NH

) and the corresponding pyrazole-carbaldehyde . -

Observation: Old samples often smell of ammonia and show an aldehyde peak in

H NMR (approx. 9.8–10.0 ppm).

Intramolecular Cyclization (The "Ortho" Effect)

If the pyrazole scaffold contains an electrophile (ester, nitrile, ketone) adjacent to the aminomethyl group (e.g., ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate), spontaneous lactamization occurs.

-

Risk: This reaction can happen in the solid state but is accelerated in solution, especially under basic conditions.

-

Product: Formation of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines or dihydro-pyrazolo-pyridinones [2, 3].

Carbamate Formation

Primary amines are nucleophilic and readily react with atmospheric CO

-

Impact: Changes stoichiometry in reactions; often mistaken for "wet" material due to weight gain.

Visualization: Degradation Pathways

Figure 1: Primary degradation vectors for pyrazole-methanamine building blocks.

Part 3: Handling and Storage Protocols

To ensure the integrity of these reagents, strict adherence to salt-form usage and inert storage is required.

Salt Selection Strategy

Never store pyrazole methanamines as free bases for periods exceeding 24 hours.

-

Dihydrochloride (2HCl): The gold standard. Protonation of both the primary amine and the pyrazole nitrogen (if basic enough) shuts down oxidation and prevents CO

absorption. -

Monohydrochloride (HCl): Acceptable, but ensure stoichiometry is exact.

-

Trifluoroacetate (TFA): Common from prep-HPLC, but hygroscopic. Remove excess TFA before use to prevent interference in coupling reactions.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long term) | Slows radical initiation and hydrolysis rates. |

| Atmosphere | Argon or Nitrogen | Prevents oxidative deamination and carbamate formation. |

| Container | Amber Glass | Blocks UV light which can initiate radical oxidation mechanisms [4]. |

| State | Solid (Salt) | Solution stability is poor (days vs. months). |

Protocol: Free-Basing for Synthesis

If the free base is required (e.g., for a nucleophilic substitution where base sensitivity is high):

-

Suspend the HCl salt in DCM or EtOAc.

-

Treat with a minimal amount of saturated aqueous NaHCO

or K -

Phase separate and dry the organic layer (Na

SO -

Do not concentrate to dryness if possible; use the solution directly. If concentration is needed, do not heat above 30°C.

Part 4: Synthetic Utility & Troubleshooting

Reductive Amination Risks

When reacting pyrazole-methanamines with aldehydes:

-

Problem: The product (secondary amine) is more nucleophilic than the starting material, leading to over-alkylation.

-

Solution: Use the HCl salt directly with a hindered base (e.g., DIPEA) in methanol, pre-mixing the aldehyde before adding the reducing agent (NaBH

CN or STAB).

Tautomerism in N-Unsubstituted Pyrazoles

For 3-aminomethyl-1H-pyrazole (which is tautomeric with 5-aminomethyl):

-

Observation: NMR signals for the ring carbons will appear broadened or split at room temperature.

-

Impact: Regioselectivity in

-alkylation is poor. -

Strategy: Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before manipulating the amine if regiocontrol is needed [5].

Analytical QC Workflow

Routine analysis should look for specific markers of degradation.

-

LCMS: Watch for

(N-oxide) and -

H NMR: Check for the disappearance of the benzylic -CH

Visualization: Recommended Workflow

Figure 2: Standard operating procedure for handling pyrazole-methanamines.

References

-

Kinetics and mechanism of the oxidation of substituted benzylamines . Indian Academy of Sciences. Available at: [Link]

-

Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones . Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of 3-Aminomethyl-5R-1,2,4-Triazoles by Cyclization of Amidrazones . ResearchGate. Available at: [Link]

-

Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis . ResearchGate. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . MDPI. Available at: [Link][1]

Sources

Methodological & Application

Application Note: A Robust, Step-by-Step Synthesis Protocol for N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

Abstract

This document provides a comprehensive, three-step synthesis protocol for N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine, a functionalized pyrazole derivative of interest in medicinal chemistry and drug discovery. Pyrazole scaffolds are privileged structures in pharmacology due to their diverse biological activities.[1][2] This guide details a reliable and scalable pathway commencing with the N-alkylation of pyrazole, followed by a Vilsmeier-Haack formylation to install the key aldehyde functional group, and culminating in a reductive amination to yield the target secondary amine. Each step is presented with in-depth procedural details, mechanistic insights, safety precautions, and characterization data, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs with applications ranging from anti-inflammatory (e.g., Celecoxib) to anti-obesity (e.g., Rimonabant) agents.[2] The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The synthesis of specifically substituted pyrazoles, such as the title compound, is therefore a critical task for generating novel chemical entities for screening and development.

This protocol outlines a logical and efficient synthetic sequence. The chosen pathway leverages three common and well-understood organic transformations, making it accessible to researchers with a solid foundation in synthetic chemistry.

Overall Synthesis Scheme

The synthesis is performed in three distinct stages, starting from commercially available pyrazole. Each stage produces a stable intermediate that is purified before proceeding to the next step.

Diagram 1: High-level overview of the three-step synthesis pathway.

Part 1: Synthesis of 1-propyl-1H-pyrazole (Intermediate 1)

Principle & Mechanistic Insight

The first step involves the N-alkylation of the pyrazole ring with 1-bromopropane. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. Pyrazole is deprotonated by a mild base, potassium carbonate, to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane. Dimethylformamide (DMF) is used as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the potassium cation without forming a strong hydrogen-bonding shell around the nucleophile, thus enhancing its reactivity. For unsymmetrical pyrazoles, controlling regioselectivity is a major challenge; however, since the starting material is pyrazole itself, only one product is possible.[3][4]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| Pyrazole | 68.08 | 5.00 g | 73.4 | 1.0 eq |

| 1-Bromopropane | 123.00 | 10.0 mL | 110.2 | 1.5 eq |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 110.0 | 1.5 eq |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| Ethyl Acetate | - | ~300 mL | - | - |

| Deionized Water | - | ~300 mL | - | - |

| Brine (Saturated NaCl) | - | ~100 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110.0 mmol).

-

Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add 1-bromopropane (10.0 mL, 110.2 mmol) to the suspension dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot has disappeared.

-

Workup - Quenching: Cool the mixture to room temperature and pour it into 200 mL of cold deionized water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Workup - Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield 1-propyl-1H-pyrazole as a clear oil.

Part 2: Synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)

Principle & Mechanistic Insight

This step employs the Vilsmeier-Haack reaction to introduce a formyl (-CHO) group at the C4 position of the pyrazole ring.[5][6][7] The reaction involves the formation of the Vilsmeier reagent, a chloroiminium cation, from the interaction of a substituted amide (DMF) and phosphoryl chloride (POCl₃). This electrophilic reagent then attacks the electron-rich C4 position of the 1-propyl-1H-pyrazole ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde. This is a classic and highly effective method for formylating electron-rich heterocycles.[8]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 1-propyl-1H-pyrazole (Intermediate 1) | 110.16 | 5.00 g | 45.4 | 1.0 eq |

| Phosphoryl Chloride (POCl₃) | 153.33 | 4.7 mL | 50.0 | 1.1 eq |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Ice | - | ~200 g | - | - |

| Sodium Bicarbonate (NaHCO₃) | - | As needed (~20-30 g) | - | - |

| Ethyl Acetate | - | ~200 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

Step-by-Step Experimental Protocol

-

Vilsmeier Reagent Preparation: In a 250 mL flask under an inert atmosphere (N₂ or Argon), cool 20 mL of DMF in an ice/water bath (0°C). Slowly add phosphoryl chloride (4.7 mL, 50.0 mmol) dropwise with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10°C. Stir for 30 minutes at 0°C after the addition is complete.

-

Substrate Addition: Dissolve 1-propyl-1H-pyrazole (5.00 g, 45.4 mmol) in 20 mL of dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition, remove the ice bath and heat the mixture to reflux (around 40-45°C) for 3-4 hours. Monitor by TLC.

-

Workup - Quenching: Cool the reaction mixture back down to 0°C and very slowly pour it onto 200 g of crushed ice in a large beaker with stirring. Caution: This is a highly exothermic and gas-evolving quenching process. Perform in a well-ventilated fume hood.

-

Workup - Neutralization: Once the quench is complete, slowly add solid sodium bicarbonate in portions until the pH of the aqueous solution is neutral to basic (pH 7-8).

-

Workup - Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-propyl-1H-pyrazole-4-carbaldehyde as a solid or oil.

Part 3: Synthesis of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine (Final Product)

Principle & Mechanistic Insight

The final step is a reductive amination, which converts the aldehyde into the target secondary amine.[9] The aldehyde (Intermediate 2) first reacts with methylamine to form an intermediate imine (or iminium ion under acidic conditions). This imine is then reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield the final N-methyl amine. Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the borohydride reagent. The reaction is typically performed at 0°C to control the reactivity of NaBH₄.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 1-propyl-1H-pyrazole-4-carbaldehyde (Int. 2) | 138.17 | 4.00 g | 28.9 | 1.0 eq |

| Methylamine (40% solution in H₂O) | 31.06 | 3.3 mL | 43.4 | 1.5 eq |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.64 g | 43.4 | 1.5 eq |

| Methanol | - | 100 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Dichloromethane (DCM) | - | ~150 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (4.00 g, 28.9 mmol) in 100 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

-

Amine Addition: Add the 40% aqueous solution of methylamine (3.3 mL, 43.4 mmol) and stir the mixture at 0°C for 1 hour to allow for imine formation.

-

Reducing Agent Addition: Slowly add sodium borohydride (1.64 g, 43.4 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

-

Workup - Quenching: Carefully add ~50 mL of deionized water to quench any remaining NaBH₄.

-

Workup - Concentration: Remove the bulk of the methanol under reduced pressure.

-

Workup - Extraction: Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

-

Purification: The crude amine can be purified by flash column chromatography on silica gel or by vacuum distillation to yield N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine as a liquid.

Detailed Synthesis Workflow

The following diagram illustrates the complete experimental workflow, from starting materials to the final purified product.

Diagram 2: Detailed step-by-step experimental workflow.

Characterization, Data Summary, and Troubleshooting

Product Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton environments, and carbon backbone.

-